molecular formula C18H16FNO4S B2905757 methyl 4-(3,5-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291849-50-7

methyl 4-(3,5-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2905757
CAS No.: 1291849-50-7
M. Wt: 361.39
InChI Key: YSHBQQLTKOMXEK-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a 3,5-dimethylphenyl group at position 4, a fluorine atom at position 6, and a methyl ester at position 2. The 1,1-dioxide moiety indicates sulfone groups at positions 1 and 4 of the heterocyclic ring.

Properties

IUPAC Name

methyl 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-11-6-12(2)8-14(7-11)20-10-17(18(21)24-3)25(22,23)16-5-4-13(19)9-15(16)20/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSHBQQLTKOMXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3,5-dimethylphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a synthetic compound belonging to the benzothiazine class. This compound has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structural features of this compound contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The compound is characterized by the following chemical structure:

C14H14FN1O4S\text{C}_{14}\text{H}_{14}\text{F}\text{N}_{1}\text{O}_{4}\text{S}

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, it has been observed to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo models.

2. Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against various bacterial strains. In vitro studies have reported effective inhibition of growth for both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

3. Anticancer Effects

This compound has shown promise as an anticancer agent. It induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression. Specific studies have highlighted its efficacy against breast and lung cancer cells, suggesting potential for further development in oncology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in inflammatory responses and cancer cell proliferation. The presence of the fluoro and methoxy groups enhances its binding affinity to these targets.

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:

Compound NameStructureKey Features
Methyl 4-(5-chloro-2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxideStructureSimilar benzothiazine core; enhanced anti-inflammatory properties
BenzothiazoleStructureLacks additional functional groups; lower biological activity
2-AminobenzothiazoleStructureShares benzothiazole core; different reactivity profile

Case Studies

Several case studies have explored the biological activity of this compound:

Case Study 1: Anti-inflammatory Activity
A study involving animal models demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan injection. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals compared to controls.

Case Study 2: Anticancer Potential
In vitro assays on MCF-7 breast cancer cells indicated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis rates as assessed by flow cytometry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,4-benzothiazine derivatives. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Properties/Applications Source/Reference
Methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 1,3-Benzodioxol-5-yl, F, methyl ester C₁₇H₁₂FNO₆S 377.35 Higher polarity due to benzodioxol group; potential pharmaceutical applications
4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide (Meloxicam RC-A) Hydroxy, ethyl ester C₁₃H₁₄N₂O₅S 310.33 Chromatographic retention time: 350 nm; used in impurity profiling
Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate 3,4-Dimethylphenyl urea, thiazole-piperazine C₂₈H₃₃N₅O₃S 508.3 High yield (88.8%); potential kinase inhibitor activity

Key Comparative Insights

Substituent Effects on Polarity and Solubility: The 3,5-dimethylphenyl group in the target compound enhances lipophilicity compared to the polar 1,3-benzodioxol-5-yl group in the analog from . This difference could influence membrane permeability in biological systems or compatibility with hydrophobic matrices in materials science .

Chromatographic Behavior :

  • Meloxicam-related compounds (e.g., 4-hydroxy-2-methyl derivatives) exhibit distinct relative retention times (350 nm) and response factors (0.5–1.9), suggesting that the target compound’s methyl ester and dimethylphenyl groups may alter its HPLC/MS profiles compared to ethyl ester analogs .

Synthetic Feasibility :

  • High yields (>88%) for urea-linked thiazole-piperazine derivatives () indicate that introducing bulky substituents like 3,5-dimethylphenyl is synthetically tractable, though reaction conditions may require optimization for the target compound’s specific steric demands .

Electronic and Steric Interactions :

  • The 3,5-dimethylphenyl group provides steric bulk and electron-donating effects, which could modulate binding affinity in therapeutic targets (e.g., enzymes or receptors) compared to smaller substituents like 3-chloro-4-(trifluoromethyl)phenyl in analogs .

Research Findings and Implications

  • Structural Uniqueness : The combination of fluorine, sulfone, and 3,5-dimethylphenyl groups distinguishes this compound from other benzothiazines. These features may enhance its suitability as a drug candidate or functional material.
  • Gaps in Data : Experimental data on solubility, stability, and biological activity are absent in the provided evidence. Further studies using tools like SHELXL (for crystallography) or HPLC/MS (for impurity profiling) are recommended to validate hypotheses .

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